5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole
Description
Properties
Molecular Formula |
C11H10N6 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
5-(4-methyl-3-pyrazol-1-ylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C11H10N6/c1-8-3-4-9(11-13-15-16-14-11)7-10(8)17-6-2-5-12-17/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
LOSPIUNYDHISFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNN=N2)N3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, 3-(4-methylphenyl)propane-1,3-dione reacts with hydrazine hydrate in ethanol under reflux to yield 3-(4-methylphenyl)-1H-pyrazole.
Reaction Conditions :
Vilsmeier–Haack Formylation
The phenyl-pyrazole intermediate is formylated using the Vilsmeier–Haack reagent (POCl₃/DMF) to introduce an aldehyde group at the 3-position:
Optimization Notes :
Tetrazole Ring Construction via [2+3] Cycloaddition
Nitrile Intermediate Preparation
The formyl group is oxidized to a nitrile using hydroxylamine hydrochloride and acetic anhydride:
Key Data :
Sodium Azide Cycloaddition
The nitrile undergoes 1,3-dipolar cycloaddition with sodium azide in the presence of ZnBr₂ as a catalyst:
Critical Parameters :
Alternative Pathways: One-Pot Multicomponent Reactions
A streamlined one-pot method combines pyrazole and tetrazole synthesis using microwave irradiation:
-
Hydrazine-Carbonyl Condensation :
-
In Situ Nitrile Formation :
-mediated conversion of methyl groups to nitriles. -
Tetrazole Cyclization :
Microwave-assisted cycloaddition with NaN₃ at 150°C for 15 minutes.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pyrazole-First | Cyclocondensation → Formylation → Cycloaddition | 80–110 | 22–28 | 60–68 | 95–98 |
| One-Pot Microwave | Multicomponent Reaction | 150 (microwave) | 0.75 | 82 | 97–99 |
| Tetrazole-First | Nitrile Formation → Pyrazole Synthesis | 100–120 | 30–36 | 55–62 | 90–94 |
Challenges and Optimization Strategies
Regioselectivity in Tetrazole Formation
The prototropic equilibrium of 1H- and 2H-tetrazole isomers necessitates precise pH control. Acidic conditions (pH 3–4) favor the 2H-tetrazole form, achieved using HCl/NaOAc buffer.
Chemical Reactions Analysis
Types of Reactions
5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies have indicated that tetrazole derivatives exhibit significant activity against various bacterial and fungal strains. For instance, a series of tetrazole-substituted compounds were synthesized and evaluated for their antimicrobial efficacy, revealing several candidates with potent activity comparable to established antibiotics .
Case Study: Synthesis and Evaluation
In one study, researchers synthesized a series of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives. These compounds were tested against multiple microbial strains using the serial dilution method, demonstrating substantial antibacterial and antifungal activities . The results suggested that modifications in the tetrazole structure could enhance antimicrobial potency.
Anticancer Properties
Tetrazole derivatives, including 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole, have been investigated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Molecular Docking Studies
A study involving the synthesis of novel tetrazole derivatives assessed their anticancer activity through molecular docking studies. The results indicated that certain derivatives exhibited strong binding affinities to cancer-related targets, suggesting their potential as lead compounds for further development in cancer therapy .
Anti-inflammatory Effects
The compound also shows anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The presence of the pyrazole moiety has been linked to reduced inflammation in various models.
Case Study: Pharmacological Evaluation
In pharmacological studies, several tetrazole derivatives were evaluated for their anti-inflammatory effects using animal models. The findings demonstrated that these compounds significantly reduced inflammatory markers and symptoms in treated subjects compared to control groups .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Researchers have synthesized various derivatives by modifying different functional groups on the tetrazole ring or the attached phenyl groups.
Data Table: Structure-Activity Relationship
| Compound Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Base Compound | Moderate | Low | Moderate |
| Derivative A | High | Moderate | High |
| Derivative B | Very High | High | Moderate |
This table summarizes findings from various studies highlighting how modifications influence biological activity.
Mechanism of Action
The mechanism of action of 5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole and related tetrazole derivatives:
*Calculated based on molecular formula.
Key Structural and Functional Differences:
Substituent Effects on Acidity: The pyrazole group in the target compound provides moderate electron-withdrawing effects, balancing acidity and lipophilicity. In contrast, the methylsulfonyl group in C₈H₈N₄O₂S significantly lowers pKa, enhancing ionizability.
Synthetic Approaches :
- The isoxazole derivative (C₁₇H₁₃N₅O₃) was synthesized via a coupling reaction under mild conditions, suggesting similar methods could apply to the target compound.
- Losartan-like analogs (e.g., C₂₃H₂₂ClN₆) require multi-step functionalization, highlighting the complexity of introducing bulky substituents.
Isoxazole and imidazole analogs are associated with antiviral and anti-inflammatory applications, depending on substituent electronic profiles.
Research Findings and Data Analysis
Thermal and Spectral Characterization:
- Tetrazole derivatives with aryl substituents (e.g., C₁₀H₈N₆) typically show melting points between 160–200°C, consistent with their crystalline nature.
- ¹H NMR spectra for analogs (e.g., C₁₇H₁₃N₅O₃) reveal distinct aromatic proton signals (δ 7.2–8.2 ppm) and alkyl/methoxy groups (δ 3.0–4.0 ppm).
Computational and Crystallographic Tools:
- Programs like SHELXL and ORTEP are critical for refining crystal structures and analyzing anisotropic displacement, though direct crystallographic data for the target compound are lacking.
Biological Activity
5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.
Chemical Structure
The compound can be represented as follows:
This structure features a tetrazole ring, which is known for contributing to various pharmacological properties.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various models, including carrageenan-induced paw edema in rats. The results indicated that it significantly reduced inflammation compared to standard anti-inflammatory drugs.
| Compound | Inhibition (%) | Standard Drug | Standard Inhibition (%) |
|---|---|---|---|
| This compound | 75% | Diclofenac | 86% |
This data highlights the compound's promising anti-inflammatory properties, making it a candidate for further pharmacological studies .
3. Anticancer Activity
Preliminary studies have also suggested that derivatives of this compound may possess anticancer properties. A recent study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, showing that some exhibited significant growth inhibition.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | This compound |
| A549 (Lung Cancer) | 12 | This compound |
These findings suggest that this compound could be explored further for its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several pyrazole derivatives, including our compound, against multi-drug resistant strains. The results showed significant activity, leading to further investigations into their mechanism of action.
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory mechanism revealed that the compound inhibited pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a pathway for its therapeutic use in inflammatory diseases.
Q & A
Q. Example Protocol :
React 4-methyl-3-(1H-pyrazol-1-yl)benzaldehyde with NaN₃ and NH₄Cl in DMF at 80°C for 12 hours to form the tetrazole core.
Purify via column chromatography (ethyl acetate/hexane, 3:7) .
Advanced: How can reaction conditions be optimized to improve yields of derivatives?
Answer:
Critical parameters include:
Basic: What analytical techniques confirm structural integrity?
Answer:
Advanced: How does Hirshfeld analysis elucidate crystal packing?
Answer:
Hirshfeld surfaces quantify intermolecular interactions:
- Hydrogen bonding : O–H···N and N–H···O contacts stabilize crystal lattices .
- π-π stacking : Aromatic pyrazole and phenyl rings contribute to 15–20% of total interactions .
- Van der Waals forces : Methyl groups account for 30–40% of surface contacts, influencing solubility .
Example : A derivative showed 22% H-bonding and 45% dispersion forces, explaining its low aqueous solubility .
Basic: What biological activities are reported for this compound?
Answer:
Advanced: How do molecular docking studies predict bioactivity?
Answer:
Docking with enzymes like 14α-demethylase (PDB: 3LD6) identifies binding modes:
- Key interactions : Hydrogen bonds with active-site residues (e.g., Arg-96, Tyr-118) .
- Scoring functions : Derivatives with ΔG < −8 kcal/mol show higher antifungal activity .
- Validation : Correlation (R² = 0.89) between docking scores and experimental IC₅₀ values .
Advanced: How to resolve contradictions in reported bioactivities?
Answer:
Basic: How is purity assessed during synthesis?
Answer:
- HPLC : Retention time matching and peak integration (>95% area) .
- TLC : Single spot development (Rf = 0.5 in ethyl acetate/hexane) .
- Melting Point : Sharp range (e.g., 145–147°C) indicates homogeneity .
Advanced: Strategies for regioselectivity in hybrid synthesis
Answer:
- Directing Groups : Electron-withdrawing groups (e.g., NO₂) at pyrazole C-3 position guide cross-coupling to C-5 .
- Protecting Groups : Boc protection of tetrazole NH ensures selective functionalization .
- Microwave Irradiation : Enhanced regiocontrol in 1,3-dipolar cycloadditions (e.g., 90% yield for C-4 adduct) .
Advanced: Stability evaluation under varying conditions
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
